Cefetamet pivoxil hydrochloride

Description

Properties

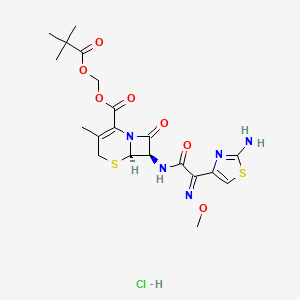

Molecular Formula |

C20H26ClN5O7S2 |

|---|---|

Molecular Weight |

548.0 g/mol |

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11+;/t12-,16-;/m1./s1 |

InChI Key |

XAAOHMIKXULDKJ-LZRHLYMTSA-N |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Traditional Two-Step Synthesis

The conventional method involves two distinct steps: (1) synthesis of cefetamet acid from 7-amino-3-deacetoxy cephalosporanic acid (7-ADCA) and AE-active ester, and (2) esterification with trimethylacetic acid halogen methyl ester to form the prodrug. The first step typically employs acetone-water solvent systems under alkaline conditions (pH 10–12), with a molar ratio of 7-ADCA to AE-active ester of 1:1.2–1.5. However, this method faces challenges, including harsh deprotection conditions, low yields (70–75%), and byproduct formation (e.g., Ro 15-8074/001).

Optimized Two-Step Synthesis

Recent patents have refined the first step by adjusting crystallization parameters. For instance, maintaining the crystallization pH at 4.40–4.60 improves both yield and purity. As shown in Table 1 , pH 4.50 achieves a yield of 92.3% and purity of 99.1%, compared to 85.6% yield at pH 4.40. Additionally, replacing chloroform with methylene dichloride reduces solvent toxicity while maintaining reaction efficiency.

Table 1: Effect of Crystallization pH on Cefetamet Acid Synthesis

| pH | Yield (%) | Purity (%) |

|---|---|---|

| 4.40 | 85.6 | 98.2 |

| 4.50 | 92.3 | 99.1 |

| 4.60 | 89.0 | 98.7 |

Single-Stage Synthesis Method

A novel single-stage method bypasses intermediate isolation, directly esterifying cefetamet acid with trimethylacetic acid iodine methyl ester in polar solvents like N,N-dimethylacetamide. This approach simplifies purification, reduces photodegradation risks, and achieves a final product purity of 99.6% (HPLC) with an 89.0% yield. Key advantages include:

-

Reduced Steps : Eliminates isolation of Ro 15-8074/001, minimizing decomposition.

-

Milder Conditions : Esterification at 0–5°C prevents thermal degradation.

Critical Parameters in Synthesis

Molar Ratios of Reactants

The molar ratio of 7-ADCA to AE-active ester significantly impacts yield. A 1:1.5 ratio maximizes conversion efficiency, whereas lower ratios (1:1.2) result in unreacted 7-ADCA. Similarly, excess trimethylacetic acid iodine methyl ester (0.95 equivalents) ensures complete esterification.

Solvent Systems

-

Condensation Step : Acetone-water mixtures (3:1 v/v) enhance solubility of 7-ADCA and AE-active ester.

-

Esterification : Polar aprotic solvents like N,N-dimethylacetamide improve reaction kinetics, while methylene dichloride facilitates extraction.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) with a C18 column (250 × 4.6 mm, 5 μm) and UV detection at 254 nm is the gold standard for quantifying this compound. Method validation confirms linearity (r² > 0.999), precision (RSD < 2%), and accuracy (98–102%).

Formulation Considerations

Capsule formulations require excipients to mitigate the compound’s hygroscopicity and bitterness. Table 2 compares dissolution profiles of formulations with varying disintegrants:

Table 2: Dissolution Performance of Capsule Formulations

| Disintegrant | Dissolution (%) |

|---|---|

| Carboxymethyl starch | 97.6 |

| Crosslinked cellulose | 93.2 |

Optimal formulations use 10–15% carboxymethyl starch sodium and 2–3% magnesium stearate, achieving >95% dissolution within 30 minutes.

Comparative Analysis of Methods

The single-stage method outperforms traditional approaches in yield (89.0% vs. 70–75%) and scalability. However, its reliance on N,N-dimethylacetamide raises solvent recovery challenges.

Chemical Reactions Analysis

Types of Reactions

Cefetamet pivoxil hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to release the active form, cefetamet.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Cefetamet.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Cefetamet pivoxil hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study ester hydrolysis and cephalosporin antibiotics.

Biology: Investigated for its antibacterial activity against various bacterial strains.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

Industry: Employed in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

Cefetamet pivoxil hydrochloride exerts its effects by inhibiting penicillin-binding proteins (PBPs) involved in the synthesis of bacterial cell walls . This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell wall instability and bacterial cell death . The active form, cefetamet, is responsible for this antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

CPH belongs to the third-generation cephalosporins, which prioritize Gram-negative coverage. Key comparators include:

Antimicrobial Spectrum and Clinical Efficacy

Respiratory Infections :

- CPH demonstrated equivalence to cefaclor, amoxicillin, and cefixime in treating pharyngotonsillitis and pneumonia . However, its efficacy diminishes in regions with high penicillin-resistant S. pneumoniae prevalence .

- Cefditoren pivoxil shows superior β-lactamase stability, enhancing activity against H. influenzae and M. catarrhalis .

Urinary Tract Infections :

- Gonorrhea: Single-dose CPH eradicates N. gonorrhoeae comparably to ceftriaxone .

Formulation and Stability

- CPH : Requires taste masking (e.g., via acrylic acid coatings) due to intense bitterness . Degrades under acidic/alkaline conditions, heat, and humidity .

- Cefcapene pivoxil : Similar stability challenges but lacks detailed formulation data in evidence .

- Cefditoren pivoxil: Marketed as stable tablets without noted taste issues .

Research Findings and Data Tables

Table 1: Comparative Analysis of Third-Generation Cephalosporins

Table 2: Efficacy in Respiratory Infections (Clinical Trials)

| Drug | Clinical Cure Rate (%) | Comparator Drug | Reference |

|---|---|---|---|

| Cefetamet pivoxil HCl | 89–92 | Cefaclor, Amoxicillin | |

| Cefditoren pivoxil | 90–94 | Cefuroxime axetil |

Biological Activity

Cefetamet pivoxil hydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores its biological activity, pharmacokinetics, and clinical applications based on diverse research findings.

Overview of this compound

This compound is an oral prodrug that is hydrolyzed in the body to produce cefetamet, the active antibacterial agent. It exhibits significant efficacy against a variety of gram-positive and gram-negative bacteria, particularly those responsible for respiratory and urinary tract infections.

Antibacterial Spectrum

Cefetamet pivoxil has demonstrated high in vitro activity against several pathogens:

- Gram-positive bacteria :

- Streptococcus pneumoniae

- Streptococcus spp.

- Gram-negative bacteria :

- Haemophilus influenzae

- Moraxella catarrhalis

- Escherichia coli

- Klebsiella spp.

- Neisseria gonorrhoeae

However, it shows poor activity against:

- Staphylococcus spp.

- Enterococcus spp.

- Pseudomonas spp.

Pharmacokinetics

The pharmacokinetic profile of cefetamet pivoxil indicates:

- Oral bioavailability : Approximately 50% when taken with food.

- Half-life : About 2.2 hours.

- Volume of distribution : Roughly 0.3 L/kg.

- Protein binding : Minimal at around 22% .

Case Studies and Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of cefetamet pivoxil in treating various infections:

- Respiratory Infections : In a study involving over 5,000 patients, cefetamet pivoxil was found to be at least as effective as established antibiotics like amoxicillin and cefaclor for treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .

- Urinary Tract Infections (UTIs) : Cefetamet pivoxil has shown comparable effectiveness to phenoxymethylpenicillin in treating pharyngotonsillitis, with a shorter treatment duration of seven days being sufficient .

Table 1: Comparative Antibacterial Activity

| Bacteria | Sensitivity to Cefetamet Pivoxil |

|---|---|

| Streptococcus pneumoniae | Sensitive |

| Haemophilus influenzae | Sensitive |

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Staphylococcus aureus | Resistant |

| Pseudomonas aeruginosa | Resistant |

Safety and Toxicology

Toxicological assessments indicate that cefetamet pivoxil does not exhibit significant teratogenic, mutagenic, or allergenic potential. It is primarily eliminated unchanged through the urine, which minimizes systemic exposure and potential side effects .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying impurities in cefetamet pivoxil hydrochloride?

- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used. For example, a study utilized a C18 column with gradient elution (0.1% formic acid in water and acetonitrile) to separate ten impurities, including isomers and degradation products. Time-of-flight (TOF) and ion trap (TRAP) MS systems were employed for structural characterization .

- Key Parameters : Optimize mobile phase pH (e.g., 7.0 phosphate buffer) and column temperature (25–40°C) to enhance peak resolution. Validate specificity using forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) .

Q. How can dissolution consistency be evaluated across different oral solid formulations (e.g., tablets, granules)?

- Methodology : Use the similarity factor (f2) to compare dissolution profiles. A study analyzed 105 batches of this compound formulations and found f2 values <50 for most products compared to reference tablets, indicating suboptimal consistency .

- Protocol : Perform dissolution testing in 0.1 M HCl or pH 6.8 phosphate buffer, with sampling at 10, 20, 30, and 60 minutes. Calculate f2 using mean dissolution data from 12 units per batch .

Q. What validation parameters are critical for HPLC methods assessing drug content and impurities?

- Key Parameters :

- Linearity : Test over 80–120% of the target concentration (R<sup>2</sup> ≥0.99).

- Precision : Intra-day and inter-day relative standard deviation (RSD) ≤2.0% for drug content.

- Accuracy : Recovery rates of 98–102% via spiked impurity standards .

Advanced Research Questions

Q. How can structural elucidation of degradation products be performed for this compound?

- Methodology : Combine high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR). For example, an impurity with m/z 596.2 [M+H]<sup>+</sup> was identified as a pivaloyloxymethyl ester derivative via HR-MS (C25H34N5O8S2) and <sup>1</sup>H-NMR (δ 1.2 ppm for methyl groups) .

- Workflow :

Isolate impurities via preparative HPLC.

Acquire MS<sup>n</sup> fragmentation patterns to deduce backbone modifications.

Confirm stereochemistry via 2D-NMR (COSY, HSQC) .

Q. What stability-indicating methods are suitable for assessing degradation under stress conditions?

- Protocol : Conduct forced degradation studies:

- Acid/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.

- Oxidation : 3% H2O2 at 25°C for 6 hours.

- Photolysis : Expose to 1.2 million lux-hours of UV light .

Q. How can ion-exchange resins improve the formulation stability of this compound?

- Approach : Use cationic resins (e.g., Amberlite® IRP69) to form drug-resin complexes, enhancing solubility and masking bitter taste. A study achieved 95% drug loading efficiency by optimizing resin:drug ratio (1:2) and pH (4.0–5.0) .

- Characterization : Assess in vitro release in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to ensure controlled release profiles .

Q. What strategies address bioequivalence challenges in generic this compound formulations?

- Challenges : Poor solubility and variable absorption.

- Solutions :

- Particle Size Reduction : Micronize drug particles to <10 µm to enhance dissolution.

- Solid Dispersion : Use hydrophilic carriers (e.g., PVP K30) to improve wettability .

Methodological Notes

- Data Contradictions : Some studies report discrepancies in impurity profiles between raw materials and finished products, emphasizing the need for batch-specific stability testing .

- Emerging Techniques : Fluorescence quenching methods using bovine serum albumin (BSA) as a probe show potential for rapid drug quantification, though validation against HPLC is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.